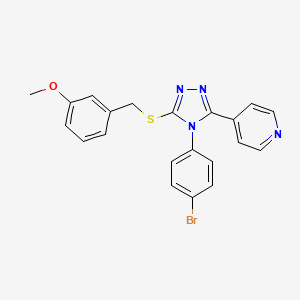
9-Methoxycarbonyldec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxycarbonyldec-9-enoic acid: is a medium-chain fatty acid with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol . This compound is derived from natural sources, particularly fungi . It is characterized by the presence of a methoxycarbonyl group and a double bond at the ninth carbon position .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 9-Methoxycarbonyldec-9-enoic acid typically involves the esterification of dec-9-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield . The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Methoxycarbonyldec-9-enoic acid can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of dec-9-enoic acid.
Reduction: Formation of decanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
9-Methoxycarbonyldec-9-enoic acid is used as a building block in organic synthesis for the preparation of more complex molecules . It serves as a precursor for the synthesis of various esters and amides .
Biology:
In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases .
Medicine:
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of 9-Methoxycarbonyldec-9-enoic acid involves its interaction with specific enzymes and receptors in biological systems . The compound can act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of various metabolites . It may also interact with cell membrane receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Dec-9-enoic acid: Lacks the methoxycarbonyl group, making it less reactive in certain chemical reactions.
Methoxycarbonylhex-9-enoic acid: Similar structure but with a shorter carbon chain.
Methoxycarbonylundec-9-enoic acid: Similar structure but with a longer carbon chain.
Uniqueness:
9-Methoxycarbonyldec-9-enoic acid is unique due to its specific chain length and the presence of both a double bond and a methoxycarbonyl group . This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
CAS No. |
913690-67-2 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
9-methoxycarbonyldec-9-enoic acid |
InChI |
InChI=1S/C12H20O4/c1-10(12(15)16-2)8-6-4-3-5-7-9-11(13)14/h1,3-9H2,2H3,(H,13,14) |
InChI Key |
ZUNJWEGRDSXKIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12044363.png)
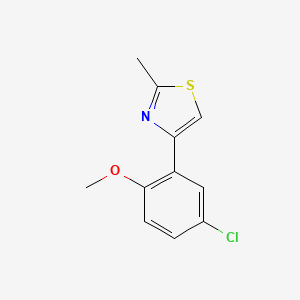
![N'-[(E)-(5-methyl-2-thienyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12044375.png)
![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044376.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12044384.png)
![[4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12044394.png)
![5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B12044395.png)
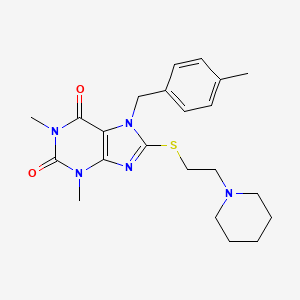

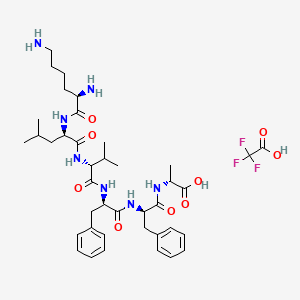

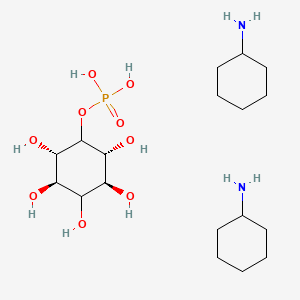
![7-Hydroxy-5-oxo-N-(4-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044428.png)
